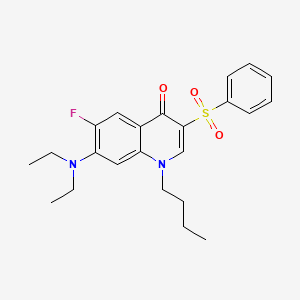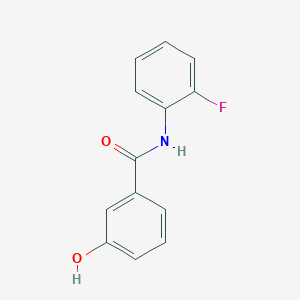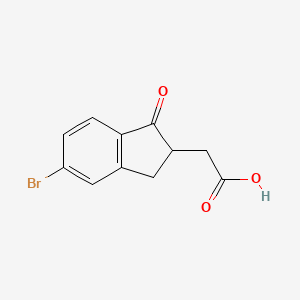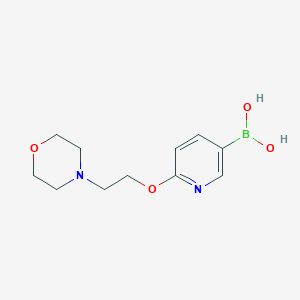![molecular formula C14H15NO4 B2491299 (2E)-N-[2-(furan-2-yl)-2-hydroxypropyl]-3-(furan-3-yl)prop-2-enamide CAS No. 1798975-22-0](/img/structure/B2491299.png)
(2E)-N-[2-(furan-2-yl)-2-hydroxypropyl]-3-(furan-3-yl)prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
(2E)-N-[2-(furan-2-yl)-2-hydroxypropyl]-3-(furan-3-yl)prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials with unique properties, such as polymers and resins.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-[2-(furan-2-yl)-2-hydroxypropyl]-3-(furan-3-yl)prop-2-enamide typically involves the following steps:
Starting Materials: The synthesis begins with furan-2-carbaldehyde and furan-3-carbaldehyde as the primary starting materials.
Formation of Intermediates: These aldehydes undergo a condensation reaction with an appropriate amine to form the corresponding imine intermediates.
Reduction and Hydroxylation: The imine intermediates are then reduced to form the corresponding amines, followed by hydroxylation to introduce the hydroxypropyl group.
Amidation: The final step involves the amidation of the hydroxypropyl amine with acryloyl chloride to form the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
化学反応の分析
Types of Reactions
(2E)-N-[2-(furan-2-yl)-2-hydroxypropyl]-3-(furan-3-yl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted furans with various functional groups.
作用機序
The mechanism of action of (2E)-N-[2-(furan-2-yl)-2-hydroxypropyl]-3-(furan-3-yl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
類似化合物との比較
Similar Compounds
Furan-2-carbaldehyde: A precursor in the synthesis of (2E)-N-[2-(furan-2-yl)-2-hydroxypropyl]-3-(furan-3-yl)prop-2-enamide.
Furan-3-carbaldehyde: Another precursor used in the synthesis.
Furan-2-ylmethanol: A related compound with a hydroxyl group attached to the furan ring.
Uniqueness
This compound is unique due to its dual furan rings and the presence of both hydroxypropyl and prop-2-enamide functionalities. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
IUPAC Name |
(E)-3-(furan-3-yl)-N-[2-(furan-2-yl)-2-hydroxypropyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4/c1-14(17,12-3-2-7-19-12)10-15-13(16)5-4-11-6-8-18-9-11/h2-9,17H,10H2,1H3,(H,15,16)/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXFGRMBBXGQHQB-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C=CC1=COC=C1)(C2=CC=CO2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CNC(=O)/C=C/C1=COC=C1)(C2=CC=CO2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-{[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2491216.png)

![Methyl 4-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carbonyl)benzoate](/img/structure/B2491218.png)

![3-cyclopropyl-4-methyl-1-[(oxolan-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2491223.png)
![Diethyl 2-[(8-quinolinylamino)methylene]malonate](/img/structure/B2491224.png)


![1-(3-hydroxypropyl)-4-((3-methylbenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2491229.png)
![N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]furan-2-carboxamide](/img/structure/B2491230.png)
![2-[2-(3,5-Dichlorophenyl)hydrazono]-3-(4-methylphenyl)-3-oxopropanal hydrazone](/img/structure/B2491232.png)


![[Dimethyl(oxo)-lambda6-sulfanylidene]urea](/img/structure/B2491239.png)
